An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0)
An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0)
This guide provides a comprehensive technical overview of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, grounding all claims in established scientific principles and literature.
Introduction: A Versatile Scaffold in Modern Chemistry
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 78212-37-0) is a polysubstituted pyrrole derivative that has garnered interest as a key intermediate in organic synthesis. The pyrrole-2-carboxaldehyde framework is a significant structural motif found in various natural products and serves as a crucial precursor for the construction of more complex molecular architectures.[1] The strategic placement of methyl groups on the pyrrole ring, combined with the reactive aldehyde functionality at the C2 position, makes this compound a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) and developing novel chemical entities.[1] Its utility extends to the synthesis of fused ring systems, such as azaindoles, which are relevant in the design of receptor agonists and other potential therapeutics.[1]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical synthesis and application. The properties of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde are summarized below. While experimental data for some properties are not widely published, reliable computed values and data from analogous structures provide a strong basis for its characterization.
Physicochemical Properties
The fundamental properties of the title compound are presented in the table below. These values are essential for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| CAS Number | 78212-37-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| IUPAC Name | 1,3,5-trimethylpyrrole-2-carbaldehyde | [1] |
| Appearance | Colorless to yellow clear liquid (estimated) | [3] |
| Boiling Point | Estimated based on analogs: ~73-75 °C @ 7 mmHg | [3] |
| Solubility | Expected to be soluble in common organic solvents like alcohol, dichloromethane, and ethyl acetate. Limited solubility in water. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for verifying the structure and purity of synthesized 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde. The expected spectral data are detailed below, based on established principles and data from closely related analogs.[1]
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.
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Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically around δ 9.5-9.6 ppm .
-
Pyrrole Ring Proton (H-4): With methyl groups at positions 3 and 5, the lone proton at the C4 position will appear as a singlet, anticipated around δ 6.0-6.3 ppm .[1]
-
N-Methyl Protons (N-CH₃): A sharp singlet corresponding to the three protons of the N-methyl group is expected near δ 3.9 ppm .[1]
-
C-Methyl Protons (C₃-CH₃ and C₅-CH₃): Two distinct singlets for the ring-bound methyl groups are expected in the typical alkyl region, approximately δ 2.0-2.5 ppm .[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 180-190 ppm .
-
Pyrrole Ring Carbons: Four distinct signals for the pyrrole ring carbons (C2, C3, C4, C5) are expected in the aromatic region, typically between δ 110-140 ppm .
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Methyl Carbons (-CH₃): Three signals for the N-methyl and the two C-methyl carbons will appear in the upfield region, generally between δ 10-40 ppm .
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1690-1630 cm⁻¹ .[4]
-
C-H Stretch (Alkyl): Absorptions for the methyl C-H bonds will be observed around 2950-2850 cm⁻¹ .[4]
-
C-H Stretch (Aromatic/Pyrrole): Weaker absorptions above 3000 cm⁻¹ may be present for the C4-H bond.
-
C=C and C-N Ring Vibrations: Multiple bands in the fingerprint region (1600-1400 cm⁻¹ ) will correspond to the pyrrole ring stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at an m/z of 137 .
Synthesis and Purification Strategies
The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde relies on established and robust methodologies in heterocyclic chemistry. The primary strategy involves the construction of the substituted pyrrole core followed by formylation.
Synthetic Pathway Overview
A logical synthetic route begins with the formation of the 1,3,5-trimethyl-1H-pyrrole intermediate, which is then subjected to a regioselective formylation reaction.
Caption: Synthetic pathway to the target compound.
Key Reaction: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the cornerstone for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, such as pyrrole.[5][6] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7]
The mechanism involves three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent hydrolysis of the iminium salt during aqueous workup yields the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: General Vilsmeier-Haack Formylation
Causality: This protocol is designed for regioselective formylation at the most electron-rich C2 position of the pyrrole ring. Cooling is critical during the reagent formation and addition steps to control the exothermic reactions. The final hydrolysis step is essential to convert the intermediate iminium salt to the aldehyde.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF, 1.1 eq.). Cool the flask in an ice bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Cool the mixture back to 0-5 °C and add a suitable solvent such as ethylene dichloride.
-
Add a solution of the starting pyrrole (1,3,5-trimethyl-1H-pyrrole, 1.0 eq.) in the same solvent dropwise over 1 hour.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes.
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a solution of sodium acetate trihydrate in water to hydrolyze the intermediate. Reflux the mixture again for 15 minutes to ensure complete hydrolysis.
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ether).
-
Combine the organic extracts, wash with a saturated sodium carbonate solution to neutralize any remaining acid, then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde can be purified to a high degree using standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method for purifying pyrrole aldehydes. A silica gel stationary phase is used with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., petroleum ether or a mixture of hexanes and ethyl acetate) can yield highly pure material.
Reactivity and Synthetic Applications
The chemical behavior of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for further molecular elaboration.
-
Precursor for Schiff Bases: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the construction of various heterocyclic systems.[1]
-
Building Block for Fused Heterocycles: It is a critical starting material for constructing larger, more complex molecular architectures, including fused ring systems that are prevalent in pharmacologically active compounds.[1]
-
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of pyrrole derivatives.
-
Steric Hindrance: The pyrrole ring is fully substituted at the N1, C2, C3, and C5 positions. The remaining C4 position is sterically hindered by the two adjacent methyl groups, which generally prevents further electrophilic substitution or nucleophilic attack on the ring under standard conditions.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde and its precursors. The safety information provided is based on data for structurally similar pyrrole-2-carboxaldehydes.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Skin irritation may occur.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a minor spill, clean up immediately using appropriate absorbent material. For major spills, evacuate the area and follow emergency procedures.
Conclusion
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined structure and reactive aldehyde group provide a reliable platform for the synthesis of a wide range of more complex molecules. The robust synthetic routes, particularly the Vilsmeier-Haack reaction, allow for its accessible preparation. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its effective utilization in research and development endeavors.
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